molecular formula C8H6Cl2O3 B1321910 3,4-Dichlorophenylglyoxal hydrate CAS No. 859775-23-8

3,4-Dichlorophenylglyoxal hydrate

Cat. No.: B1321910
CAS No.: 859775-23-8
M. Wt: 221.03 g/mol
InChI Key: YRKFCECYASAEIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorophenylglyoxal hydrate typically involves the reaction of 3,4-dichlorobenzaldehyde with an oxidizing agent to form the corresponding glyoxal derivative. The reaction conditions often include the use of solvents such as acetic acid or ethanol, and the reaction is carried out at elevated temperatures to facilitate the oxidation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorophenylglyoxal hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3,4-Dichlorophenylglyoxal hydrate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylglyoxal hydrate
  • 3,5-Dichlorophenylglyoxal hydrate
  • 4,4’-Dichlorobenzophenone

Uniqueness

3,4-Dichlorophenylglyoxal hydrate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its interaction with biological molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2.H2O/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-4H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKFCECYASAEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C=O)Cl)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608296
Record name (3,4-Dichlorophenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859775-23-8
Record name (3,4-Dichlorophenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dichlorophenylglyoxal hydrate
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